molecular formula C12H10ClNO2S B1272402 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone CAS No. 320423-63-0

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone

Cat. No.: B1272402
CAS No.: 320423-63-0
M. Wt: 267.73 g/mol
InChI Key: CJOFVPPYQGMNCL-UHFFFAOYSA-N
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Description

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone has several scientific research applications:

Future Directions

Thiazole derivatives, including this compound, have shown potential in various biological activities . Future research could focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.

Biochemical Analysis

Biochemical Properties

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and protein degradation . The interaction between this compound and these enzymes involves binding to the active site, leading to a decrease in enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby influencing cellular redox balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can involve various interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism . Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of enzymes such as citrate synthase and succinate dehydrogenase.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its transport.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
  • 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
  • [4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid

Uniqueness

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-8(15)10-4-2-3-5-11(10)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFVPPYQGMNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376953
Record name 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320423-63-0
Record name 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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